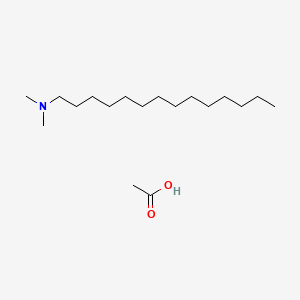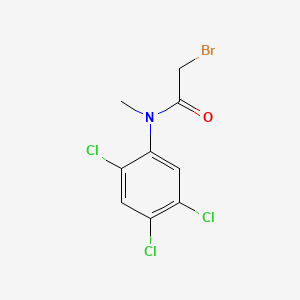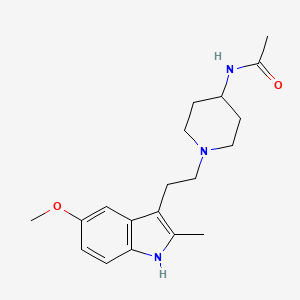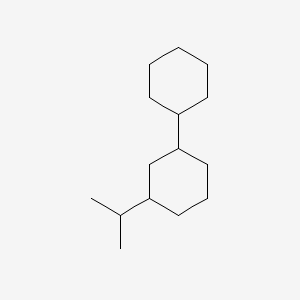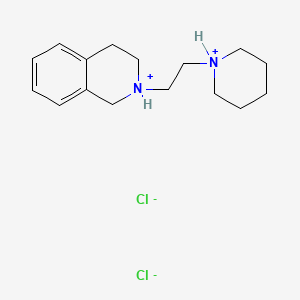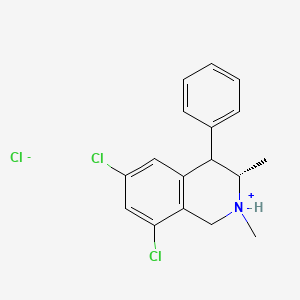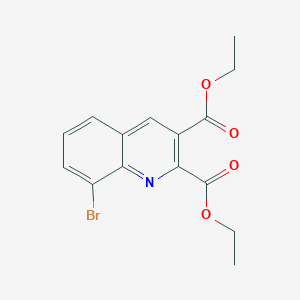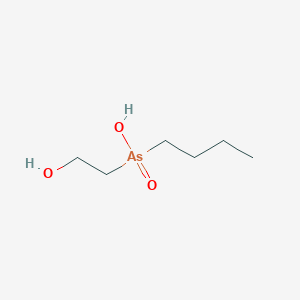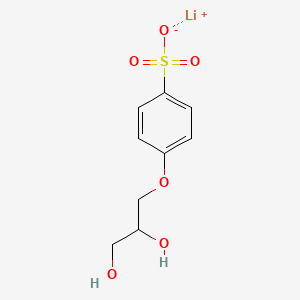
Lithium 4-sulfophenoxy-2,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate is a chemical compound with the molecular formula C9H11LiO6S and a molecular weight of 254.20 g/mol. This compound is characterized by the presence of a lithium ion, a benzenesulfonate group, and a 2,3-dihydroxypropoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with 2,3-epoxypropyl ether in the presence of a lithium base. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of alkylated products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function and behavior .
Comparación Con Compuestos Similares
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate can be compared with other similar compounds, such as:
Lithium benzenesulfonate: Lacks the 2,3-dihydroxypropoxy group, resulting in different chemical properties and reactivity.
Sodium 4-(2,3-dihydroxypropoxy)benzenesulfonate: Similar structure but with a sodium ion instead of lithium, leading to variations in solubility and biological activity.
Potassium 4-(2,3-dihydroxypropoxy)benzenesulfonate: Similar to the sodium salt but with a potassium ion, affecting its chemical behavior and applications.
The uniqueness of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate lies in its specific combination of functional groups and the presence of a lithium ion, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32014-19-0 |
|---|---|
Fórmula molecular |
C9H11LiO6S |
Peso molecular |
254.2 g/mol |
Nombre IUPAC |
lithium;4-(2,3-dihydroxypropoxy)benzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Li/c10-5-7(11)6-15-8-1-3-9(4-2-8)16(12,13)14;/h1-4,7,10-11H,5-6H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
CEFAXJFSLXZVJN-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=CC=C1OCC(CO)O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




